Nicotinic Acid Adenine Dinucleotide-d4

Description

Properties

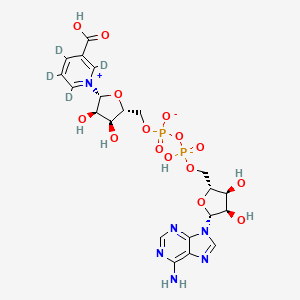

Molecular Formula |

C21H26N6O15P2 |

|---|---|

Molecular Weight |

668.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carboxy-2,4,5,6-tetradeuteriopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H26N6O15P2/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1/i1D,2D,3D,4D |

InChI Key |

SENPVEZBRZQVST-VKSCRJQDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H])C(=O)O)[2H] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Approach

The chemical synthesis of nicotinic acid adenine dinucleotide (NaAD) and its deuterium-labeled analogs typically involves the enzymatic or chemical coupling of nucleotide precursors under controlled conditions.

- Starting materials: Ethyl nicotinate mononucleotide (a nicotinic acid derivative) and adenosine monophosphate (AMP).

- Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is used to promote phosphodiester bond formation.

- Catalyst and conditions: Magnesium chloride (MgCl2) facilitates the reaction, typically carried out in aqueous buffer such as HEPES-NaOH at 37°C for 16 hours.

- Purification: The reaction mixture is purified by C18 reverse-phase chromatography, followed by lyophilization to yield NaAD as a white solid.

| Parameter | Value |

|---|---|

| Ethyl nicotinate mononucleotide | 80 mg (0.22 mmol) |

| Adenosine monophosphate (AMP) | 153 mg (0.44 mmol) |

| MgCl2 | 502 mg (5.28 mmol) |

| Buffer | 1.5 M HEPES-NaOH |

| Coupling agent | 5 M EDCI |

| Reaction time | 16 hours |

| Temperature | 37°C |

| Yield | 59% (87 mg, 0.13 mmol) |

This method is adaptable for incorporating deuterium labels by using deuterated nicotinic acid derivatives (e.g., [2,4,5,6-D4]nicotinic acid) in the starting materials, enabling the synthesis of NaAD-d4 with high isotopic purity.

Biosynthetic and Enzymatic Methods

Biosynthesis of NaAD-d4 leverages microbial fermentation or enzymatic pathways, often employing isotope-labeled precursors to introduce deuterium at specific sites.

- Microorganisms such as certain bacteria or yeast strains capable of producing nicotinamide adenine dinucleotide (NAD+) are cultured in media supplemented with isotope-labeled nicotinic acid or nicotinamide derivatives.

- Addition of adenine or adenine nucleotides (AMP, ADP, ATP) to the fermentation medium enhances yield.

- Fermentation conditions typically include aerobic shaking at 30°C for 24 to 96 hours.

- Post-fermentation, NaAD is extracted from cells or culture broth and purified using ion exchange resins.

Example fermentation medium composition:

| Component | Concentration |

|---|---|

| Glucose | 50 g/L |

| Urea | 6 g/L |

| KH2PO4 | 2 g/L |

| Yeast extract | 6 g/L |

| Biotin | 30 µg/L |

| Condition | NaAD Yield (µg/mL) |

|---|---|

| With adenine addition after 24h | 210 µg/mL |

| Without adenine addition | 37 µg/mL |

This method allows incorporation of deuterium by feeding deuterated nicotinic acid or nicotinamide analogs, which are metabolically converted into NaAD-d4 within the cells.

Isotope Labeling and Exchange Mechanisms

The incorporation of deuterium into NaAD involves the use of specifically deuterated precursors such as [2,4,5,6-D4]nicotinic acid or [2,4,5,6-D4]nicotinamide. However, studies have shown that during cellular metabolism, one of the deuterium atoms at the C-4 position of the pyridine ring is exchanged for hydrogen via redox reactions involving NAD+/NADH cycling enzymes.

- Incubation of cells with [D4]-labeled nicotinic acid leads to the formation of [D3]-labeled NAD+ and NaAD due to D/H exchange at the pyridine C-4 carbon.

- Purified recombinant NAD+ biosynthetic enzymes can synthesize [D4]-labeled NAD+ from [D4] precursors, but cellular redox enzymes convert it rapidly to [D3]-labeled forms.

- This exchange is facilitated by oxidoreductases with opposite stereospecificity, as demonstrated by in vitro sequential reduction and oxidation reactions.

Summary Table of Preparation Methods

Research Findings and Analytical Validation

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard analytical technique to confirm the isotopic labeling and purity of NaAD-d4.

- Stability studies indicate that NAD+ metabolites, including NaAD, remain stable (<10% degradation) under typical storage and analysis conditions (4°C for 24 hours).

- The isotope tracer methods enable quantitative analysis of NAD metabolism fluxes, critical for understanding cellular biochemistry and drug development.

Chemical Reactions Analysis

Types of Reactions: Nicotinic Acid Adenine Dinucleotide-d4 undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It participates in redox reactions, acting as an electron carrier.

Substitution Reactions: It can undergo substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Reaction Conditions: These reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized forms of the compound, while reduction reactions yield reduced forms.

Scientific Research Applications

Biochemical Research

Role as a Coenzyme:

Nicotinic Acid Adenine Dinucleotide-d4 serves as a coenzyme in redox reactions, facilitating electron transfer in metabolic pathways. It is involved in the synthesis and degradation of various biomolecules, making it essential for cellular respiration and energy production.

Substrate for Enzymatic Reactions:

NAAD-d4 is utilized as a substrate in studies focusing on nicotinamide adenine dinucleotide synthetases. These enzymes are crucial for NAD+ biosynthesis, which is vital for cellular metabolism and signaling pathways. For instance, research has shown that NAAD-d4 can help elucidate the kinetics and specificity of these enzymes, providing insights into metabolic regulation .

Pharmacological Applications

Target for Drug Development:

The NAD+ biosynthesis pathway, including intermediates like NAAD-d4, has emerged as a target for drug development. Inhibitors designed to modulate NAD+ levels can influence various diseases, particularly metabolic disorders and neurodegenerative diseases. For example, the role of NAD+ in cancer cell metabolism has been highlighted, where enhanced glycolysis leads to increased NAD+ utilization .

Therapeutic Potential:

Studies have indicated that compounds affecting NAD+ levels can be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease. Clinical trials are exploring the efficacy of NAD+ precursors in improving cognitive function and slowing disease progression . The use of NAAD-d4 in these contexts can help researchers understand the underlying mechanisms and optimize therapeutic strategies.

Case Studies

Implications for Future Research

The applications of this compound extend beyond basic research into clinical settings. Its role in metabolic regulation and potential therapeutic applications highlight the need for continued investigation into its mechanisms and effects.

- Metabolic Disorders: Future studies could explore how NAAD-d4 supplementation affects metabolic syndrome or diabetes.

- Cancer Therapy: Investigating the modulation of NAD+ levels could lead to novel cancer treatments targeting metabolic pathways specific to tumor cells.

- Neuroprotection: Further research may uncover new therapeutic strategies for neurodegenerative diseases through enhanced understanding of NAD+ metabolism.

Mechanism of Action

Nicotinic Acid Adenine Dinucleotide-d4 exerts its effects through its role as a coenzyme in redox reactions. It acts as an electron carrier, facilitating the transfer of electrons in metabolic pathways. The molecular targets include enzymes involved in oxidative phosphorylation, glycolysis, and the tricarboxylic acid cycle. It also plays a role in calcium homeostasis, gene expression, and signal transduction.

Comparison with Similar Compounds

Key Differences :

- NAAD vs. NAD+ : NAAD contains a nicotinic acid moiety, whereas NAD+ features nicotinamide. This distinction affects their roles—NAAD is a biosynthetic precursor, while NAD+ functions as a redox cofactor .

- NAAD-d4 vs. NAAD: Deuteration in NAAD-d4 enables isotopic labeling for precise quantification, unlike non-deuterated NAAD .

Functional Insights :

Contrasting Utilities :

- NAAD-d4’s deuterium labeling eliminates background noise in MS, unlike NAD+ or NAAD, which require separation from endogenous pools .

- NAAD is rarely used directly in therapeutic contexts, whereas NMN and NR are explored as NAD+ boosters .

Research Findings and Challenges

- Stability: NAAD-d4 exhibits superior stability in biological matrices compared to non-deuterated analogs, critical for long-term studies .

- Synthesis Complexity : Deuterated intermediates (e.g., 5-Bromonicotinic acid ethyl ester-d4) require multi-step synthesis, often with low yields (e.g., 39% for 5-(Acetamido)nicotinic acid) .

- Metabolic Specificity : NAAD-d4 incorporation into NAD+ is slower than NMN or NR due to pathway hierarchy, limiting its use in acute metabolic interventions .

Q & A

Q. How can NAAD-d4’s role in NAD biosynthesis pathways be experimentally validated?

- Methodological Answer : Radiolabeled C-nicotinic acid tracer studies in cell lysates quantify NAAD-d4 conversion to NAD via the Preiss-Handler pathway. NMNAT1-3 activity assays (pH 4, 37°C) confirm adenylation efficiency .

Tables for Methodological Reference

Q. Table 1. Key Synthetic Conditions for NAAD-d4 Derivatives

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrogenation | Pd/C, H, CHOH, 10 h | 89% | |

| Tosylation | p-TsCl, TEA, DCM, reflux 28 h | 51% | |

| Sonogashira Coupling | Pd(PPh)Cl, CuI, DIPEA, CHCN, reflux 16 h | 71% |

Q. Table 2. Analytical Parameters for NAAD-d4 Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.